molecular formula C13H15BrO3 B2696716 (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid CAS No. 1216350-11-6

(2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid

Cat. No.: B2696716
CAS No.: 1216350-11-6
M. Wt: 299.164
InChI Key: ITWBDYGWCLVAEY-VQHVLOKHSA-N
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Description

(2E)-3-(5-Bromo-2-methoxyphenyl)hex-2-enoic acid is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group attached to a hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid typically involves the following steps:

    Formation of the Hexenoic Acid Chain: The hexenoic acid chain can be synthesized through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene.

    Coupling Reaction: The final step involves coupling the bromo-substituted methoxyphenyl group with the hexenoic acid chain using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the double bond in the hexenoic acid chain can yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hexanoic acid derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-Bromo-2-methoxyphenyl)hex-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The hexenoic acid chain may also contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-methylpyridine
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: (2E)-3-(5-Bromo-2-methoxyphenyl)hex-2-enoic acid is unique due to its specific combination of a bromo-substituted methoxyphenyl group and a hexenoic acid chain This structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-4-9(7-13(15)16)11-8-10(14)5-6-12(11)17-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWBDYGWCLVAEY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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